N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide
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Overview
Description
N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide is a complex organic compound characterized by its unique structural features, including a difluorinated phenylbuta-1,3-dienyl group and a boranuidatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide typically involves multiple steps:
Formation of the Phenylbuta-1,3-dienyl Intermediate: This step involves the reaction of a suitable phenylacetylene with a difluorinated reagent under palladium-catalyzed conditions to form the difluorinated phenylbuta-1,3-dienyl intermediate.
Construction of the Boranuidatricyclo Framework: The intermediate is then subjected to a series of cyclization reactions, often involving boron-containing reagents, to construct the boranuidatricyclo framework.
Attachment of the Aminohexyl Chain: The final step involves the coupling of the aminohexyl chain to the boranuidatricyclo intermediate using standard amide bond formation techniques, such as the use of carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, although detailed pharmacological studies are required to confirm this.
Industry
In industrial applications, the compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its use, such as in therapeutic applications or material science.
Comparison with Similar Compounds
Similar Compounds
N-(6-aminohexyl)-2-naphthalenesulfonamide hydrochloride: This compound shares the aminohexyl chain but differs in its core structure, which is based on a naphthalenesulfonamide framework.
Difluoro(trimethylsilyl)acetonitrile: This compound contains a difluorinated group but lacks the complex boranuidatricyclo structure.
Uniqueness
N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide is unique due to its combination of a difluorinated phenylbuta-1,3-dienyl group and a boranuidatricyclo framework. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs.
This detailed overview highlights the significance and potential applications of this compound in various fields of scientific research.
Properties
Molecular Formula |
C28H33BF2N4O |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide |
InChI |
InChI=1S/C28H33BF2N4O/c30-29(31)34-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(34)22-27-17-15-25(35(27)29)18-19-28(36)33-21-9-2-1-8-20-32/h3-7,10-17,22H,1-2,8-9,18-21,32H2,(H,33,36)/b12-6+,13-7- |
InChI Key |
WKOVAQSPUQXQAP-FVPAAFGUSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)/C=C\C=C\C4=CC=CC=C4)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F |
Origin of Product |
United States |
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